Superior Pain Reduction vs. Placebo in a Randomized Controlled Trial
Oxaceprol demonstrates statistically significant and clinically relevant superiority over placebo in reducing pain from osteoarthritis. In a 3-week randomized, double-blind, placebo-controlled trial of 167 patients with knee or hip osteoarthritis, the primary endpoint of pain following exercise was measured [1].
| Evidence Dimension | Reduction in pain on a 100 mm Visual Analogue Scale (VAS) |
|---|---|
| Target Compound Data | 16.6 mm reduction |
| Comparator Or Baseline | Placebo: 4.5 mm reduction |
| Quantified Difference | Oxaceprol achieved a 12.1 mm greater reduction in pain (p = 0.002) |
| Conditions | Randomized, double-blind, placebo-controlled trial in 167 patients with knee/hip OA, dosed at 1200 mg/day for 3 weeks |
Why This Matters
This level of efficacy, established against placebo, validates Oxaceprol as an active therapeutic agent and provides a baseline for comparison with active controls.
- [1] Krüger, K., Klasser, M., Mössinger, J., & Becker, U. (2007). Oxaceprol – a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug. Clinical and Experimental Rheumatology, 25(1), 29-34. View Source
